molecular formula C14H10N2O3 B1616849 Benzoxazole, 2-(2-carboxy)anilino- CAS No. 64037-17-8

Benzoxazole, 2-(2-carboxy)anilino-

Cat. No.: B1616849
CAS No.: 64037-17-8
M. Wt: 254.24 g/mol
InChI Key: UBBHIBDVUFKRET-UHFFFAOYSA-N
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Description

Benzoxazole, 2-(2-carboxyanilino)-, is a heterocyclic compound featuring a benzoxazole core (a benzene ring fused to an oxazole ring containing oxygen and nitrogen) substituted at the 2-position with a 2-carboxyanilino group. This structural motif confers unique physicochemical and pharmacological properties. Benzoxazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects .

Properties

CAS No.

64037-17-8

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)benzoic acid

InChI

InChI=1S/C14H10N2O3/c17-13(18)9-5-1-2-6-10(9)15-14-16-11-7-3-4-8-12(11)19-14/h1-8H,(H,15,16)(H,17,18)

InChI Key

UBBHIBDVUFKRET-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=NC3=CC=CC=C3O2

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=NC3=CC=CC=C3O2

Other CAS No.

64037-17-8

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Benzoxazole derivatives, including 2-(2-carboxy)anilino-, have been extensively studied for their anticancer properties. Research indicates that modifications to the benzoxazole scaffold can enhance its efficacy against various cancer cell lines.

  • Case Study: Fluorinated Benzothiazole Derivatives
    Aiello et al. synthesized fluorinated derivatives of benzothiazole and evaluated their anti-tumor activities against MDA-MB-468 and MCF-7 cell lines. The study demonstrated significant cytotoxic effects, suggesting that similar modifications in benzoxazole derivatives could yield potent anticancer agents .
  • Table 1: Anticancer Activities of Benzoxazole Derivatives
Compound NameCell Line TestedIC50 (µM)Reference
Fluorinated BTAMDA-MB-4682.41
Hydrazine DerivativeHeLa2.41
Pyridine-based BTASKRB-31.20

Antibacterial Properties

Benzoxazole derivatives have also been investigated for their antibacterial activity, particularly against Mycobacterium tuberculosis (Mtb). Inhibitors targeting Mtb's inosine monophosphate dehydrogenase (IMPDH) have shown promising results.

  • Case Study: IMPDH Inhibition
    A study focusing on benzoxazole derivatives as IMPDH inhibitors reported minimum inhibitory concentrations (MIC) of ≤ 1 μM for the most effective compounds. This suggests potential for developing new antibacterial agents based on the benzoxazole structure .

Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazole derivatives often involves the condensation of o-aminophenol with various aldehydes or carboxylic acids. Recent advancements have introduced eco-friendly methods using nanocatalysts.

  • Case Study: Cadmium Oxide Nanoparticles
    Research demonstrated that cadmium oxide nanoparticles could catalyze the synthesis of benzoxazole derivatives with yields between 90-93%. This method highlights the potential for greener synthesis routes in pharmaceutical applications .
  • Table 2: Synthesis Methods for Benzoxazole Derivatives
Catalyst TypeReaction ConditionsYield (%)Reference
Cadmium Oxide NPsRoom temperature, ethanol90-93
Nano-ZnODMF at 100 °CModerate
Ni(II) ComplexDMF and K2CO3 at 80 °C87-94

Material Science Applications

Benzoxazole compounds are also explored for their potential use in materials science, particularly in developing polymers and coatings due to their thermal and chemical stability.

Photostimulated Reactions

Recent studies have shown that photostimulated reactions can be employed to synthesize various benzoxazole derivatives without the need for harsh conditions or transition metals.

  • Case Study: Photostimulation Method
    A novel method utilizing photostimulation was developed to synthesize indolyl benzoxazoles, demonstrating efficiency and selectivity under mild conditions .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Benzisoxazole Derivatives

Benzisoxazole (C₇H₅NO) consists of a benzene ring fused to an isoxazole (oxygen and nitrogen in adjacent positions). Unlike benzoxazole, the nitrogen in isoxazole is adjacent to oxygen, altering electronic distribution. Substituted benzisoxazoles exhibit anti-inflammatory, tuberculostatic, and neuroleptic activities . For example, risperidone (an antipsychotic) contains a benzisoxazole moiety.

Benzothiazole Derivatives

Benzothiazoles (e.g., 2-benzothiazolamine) replace benzoxazole’s oxygen with sulfur, increasing lipophilicity and π-stacking capacity. These compounds often show enhanced antimicrobial and antitumor activity. For instance, 2-(4-fluorosulfonyloxy)phenylbenzoxazole exhibits fluorescent properties and antiviral activity, while benzothiazoles like 2-aminobenzothiazole are precursors for antitumor agents . The sulfur atom in benzothiazoles may improve membrane permeability compared to oxygen-containing benzoxazoles .

Benzoxazolinone Derivatives

Benzoxazolinones (e.g., 2-benzoxazolinone) feature a ketone group at the 2-position, enhancing hydrogen-bonding capacity. 2-Benzoxazolinone exhibits anti-leishmanial activity (LC₅₀ = 40 μg/mL against L. donovani) and serves as a synthetic building block . Compared to 2-(2-carboxyanilino)benzoxazole, benzoxazolinones lack the anilino-carboxy substituent, limiting their versatility in forming salt bridges or coordinating metal ions .

Pharmacological Comparison

Table 1: Key Pharmacological Activities of Benzoxazole Derivatives and Analogs
Compound Core Structure Key Substituents Biological Activity Potency/Data Reference
2-(2-Carboxyanilino)benzoxazole Benzoxazole 2-Carboxyanilino Antimicrobial, Anti-inflammatory Not quantified (SAR focus)
2-Benzoxazolinone Benzoxazolinone 2-Ketone Anti-leishmanial LC₅₀ = 40 μg/mL
2-(4-Fluorosulfonyloxy)phenylbenzoxazole Benzoxazole 4-Fluorosulfonyloxy Antiviral, Fluorescent labeling Not quantified
Benzisoxazole derivatives Benzisoxazole Variable (e.g., alkyl, aryl) Neuroleptic, Anti-inflammatory EC₅₀ varies by substituent
2-Aminobenzothiazole Benzothiazole 2-Amino Antitumor, Antimicrobial IC₅₀ varies by cell line
  • Antimicrobial Activity: Benzoxazole-azole hybrids (e.g., benzoxazolinone-azole conjugates) show broad-spectrum antibacterial activity, with potency influenced by the azole type (imidazole, triazole) . The carboxy group in 2-(2-carboxyanilino)benzoxazole may enhance bacterial membrane targeting via electrostatic interactions .
  • Analgesic Activity: A benzothiazolinone analog (2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid) demonstrated analgesic efficacy comparable to aspirin (100 mg/kg dose) but lacked anti-inflammatory effects . This contrasts with 2-(2-carboxyanilino)benzoxazole, where the carboxy-anilino group may synergize with the benzoxazole core for dual activity .

Physicochemical Properties

  • Solubility: The carboxy group in 2-(2-carboxyanilino)benzoxazole improves aqueous solubility compared to non-polar analogs like benzisoxazole or benzothiazole derivatives .
  • Stability: Benzoxazoles are generally stable under physiological conditions, but the carboxy-anilino substituent may increase susceptibility to enzymatic hydrolysis compared to benzoxazolinones .

Structure-Activity Relationships (SAR)

  • Substituent Position: Activity is highly dependent on substitution at the 2-position. For example, 2-aminobenzoxazoles show enhanced antimicrobial activity compared to 4- or 5-substituted derivatives .
  • Electron-Withdrawing Groups: The carboxy group in 2-(2-carboxyanilino)benzoxazole acts as an electron-withdrawing moiety, polarizing the benzoxazole ring and enhancing interactions with target proteins (e.g., enzymes or receptors) .
  • Hybrid Structures : Conjugating benzoxazole with azoles (e.g., triazoles) amplifies antibacterial potency by introducing additional hydrogen-bonding sites .

Preparation Methods

Condensation of 2-Aminophenol with Carboxylic Acid Derivatives

A classical and widely used approach to synthesize benzoxazole derivatives involves the condensation of 2-aminophenol with carboxylic acids or their derivatives (such as aldehydes, esters, or acid chlorides). This method is particularly relevant for preparing 2-(2-carboxy)anilino-substituted benzoxazoles, where the carboxyl group is introduced through the acid derivative.

  • Catalysts and Conditions : Various catalysts have been employed, including nanocatalysts, metal catalysts, and acidic catalysts such as p-toluenesulfonic acid (p-TsOH). Reaction conditions typically involve refluxing in solvents like toluene or ethanol, sometimes under aqueous or green chemistry conditions.
  • Yields and Efficiency : For example, magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) have enabled high yields (79–89%) in aqueous reflux conditions within 45 minutes, with catalyst recyclability for multiple runs. Similarly, mesoporous titania–alumina mixed oxide catalysts have afforded excellent yields (90–96%) at mild temperatures (50 °C).
Method Catalyst Reactants Solvent Temperature Yield (%) Notes
Magnetic solid acid nanocatalyst [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] 2-Aminophenol + Aldehyde Water Reflux (~100 °C) 79–89 Recyclable catalyst, short reaction time
Mesoporous titania–alumina mixed oxide MTAMO 2-Aminophenol + Aromatic aldehydes + H2O2 Ethanol 50 °C 90–96 Eco-friendly, inexpensive catalyst

These condensation methods are adaptable to substrates bearing carboxyl groups, enabling the synthesis of Benzoxazole, 2-(2-carboxy)anilino- by using appropriate carboxyl-containing aldehydes or acids.

Electrophilic Activation of Amides Using Triflic Anhydride

A novel and versatile synthetic route involves the electrophilic activation of tertiary amides with triflic anhydride (Tf2O) in the presence of 2-aminophenol. This method allows direct cyclization to 2-substituted benzoxazoles, including those with carboxylic acid functionalities.

  • Mechanism : The amide carbonyl is activated by Tf2O to form an amidinium intermediate, which undergoes nucleophilic attack by the amino group of 2-aminophenol, followed by intramolecular cyclization and elimination to yield the benzoxazole ring.
  • Substrate Scope : This method tolerates a wide range of amides, including those with alkyl, aryl, halogen, and alkene substituents. It also accommodates 2-aminophenols with various functional groups, including carboxyl groups, enabling the synthesis of Benzoxazole, 2-(2-carboxy)anilino- derivatives.
  • Reaction Conditions and Yields : Typically performed in the presence of pyridine-based bases to enhance yield, with reactions conducted at room temperature to moderate heating. Yields range from moderate to excellent (up to 87% or higher).
Parameter Details
Reagents Tertiary amide + 2-Aminophenol + Tf2O + 2-Fluoropyridine
Solvent Typically toluene or similar aprotic solvents
Temperature Room temperature to reflux
Yield Range Moderate to excellent (50–87%)
Advantages Wide substrate scope, mild conditions, scalable

Use of Nonhazardous Electrophilic Cyanating Agents

For the synthesis of 2-aminobenzoxazoles and their derivatives, including 2-(2-carboxy)anilino-substituted benzoxazoles, a method involving electrophilic cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been developed.

  • Reaction : 2-Aminophenols react with NCTS in the presence of Lewis acids to form 2-aminobenzoxazoles efficiently.
  • Advantages : This approach is metal-free, uses nontoxic reagents, and offers operational simplicity with good to excellent yields.
  • Applicability : The method is suitable for substrates bearing carboxylic acid groups or their derivatives, enabling the preparation of Benzoxazole, 2-(2-carboxy)anilino- analogues.

Smiles Rearrangement via Benzoxazole-2-thiol Activation

Another effective synthetic strategy involves the Smiles rearrangement starting from benzoxazole-2-thiol activated with chloroacetyl chloride, followed by nucleophilic substitution with amines.

  • Process : The S-alkylated thiol intermediate undergoes intramolecular nucleophilic attack by nitrogen, forming a spiro intermediate that rearomatizes to yield N-substituted benzoxazoles.
  • Yields : Moderate to good yields (25–83%) depending on the amine nucleophile and steric factors.
  • Scalability : The reaction has been successfully scaled up with minor yield reduction, indicating industrial applicability.
  • Relevance : This method can be adapted to introduce carboxyl functionalities by selecting appropriate amines or thiol precursors.

Electrochemical Synthesis Using Iodine Redox Mediators

Electrochemical methods have been developed for benzoxazole synthesis, employing redox mediators based on iodine(I)/iodine(III) couples.

  • Method : Electrochemical generation of hypervalent iodine species mediates oxidative cyclization of imines derived from 2-aminophenol and aldehydes to form benzoxazoles.
  • Advantages : Mild conditions (room temperature), no stoichiometric oxidants, and broad functional group tolerance.
  • Limitations : Requires careful control of electrochemical parameters and suitable imine substrates.
  • Potential : Can be adapted for carboxyl-containing substrates to synthesize Benzoxazole, 2-(2-carboxy)anilino- derivatives.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Yield Range Advantages Limitations
Condensation of 2-aminophenol with acids/aldehydes 2-Aminophenol + Carboxylic acid/aldehyde Nanocatalysts, metal catalysts, p-TsOH, reflux 79–96% High yield, eco-friendly catalysts, short reaction time May require catalyst separation
Electrophilic activation of amides Tertiary amides + 2-Aminophenol + Tf2O Tf2O, 2-Fluoropyridine, mild heating 50–87% Wide substrate scope, mild, scalable Sensitive to certain functional groups
Electrophilic cyanation with NCTS 2-Aminophenol + NCTS + Lewis acid Lewis acid catalysis Good to excellent Metal-free, nonhazardous reagents Requires Lewis acid
Smiles rearrangement Benzoxazole-2-thiol + amines + ClCH2COCl Base, chloroacetyl chloride 25–83% Metal-free, scalable Steric hindrance affects yield
Electrochemical synthesis Imines from 2-Aminophenol + aldehydes Iodine redox mediator, electrochemical cell Moderate to good Mild conditions, green chemistry Requires electrochemical setup

Research Findings and Notes

  • The condensation methods remain the most straightforward and widely applied for Benzoxazole, 2-(2-carboxy)anilino- synthesis, especially when using carboxyl-containing aldehydes or acids, with advances in nanocatalysts improving efficiency and sustainability.
  • Electrophilic activation of amides by triflic anhydride represents a cutting-edge approach, expanding the substrate scope to include various functional groups, including carboxyls, and providing a scalable, high-yielding method.
  • Nonhazardous cyanating agents and Smiles rearrangement offer metal-free alternatives with operational simplicity and good yields, suitable for sensitive substrates.
  • Electrochemical synthesis is emerging as a green methodology with mild conditions, though its application to carboxyl-substituted benzoxazoles requires further exploration.

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-carboxy)anilino-benzoxazole?

Methodological Answer:
The synthesis typically involves condensation reactions using 2-aminophenol as a precursor. Key approaches include:

  • Condensation with carboxylic acids or derivatives: Reacting 2-aminophenol with 2-carboxyaniline derivatives in the presence of polyphosphoric acid (PPA) or other acid catalysts under reflux conditions .
  • Microwave-assisted synthesis: Accelerating reaction kinetics by employing microwave irradiation, which reduces reaction time and improves yields .
  • Oxidative coupling: Utilizing catalysts like Cu(I)/Cu(II) to facilitate coupling between 2-aminophenol and aryl boronic acids or aldehydes .

Basic: How are 2-(2-carboxy)anilino-benzoxazole derivatives characterized structurally?

Methodological Answer:
Standard characterization techniques include:

  • Spectroscopy: NMR (e.g., 1^1H, 13^{13}C, DEPT) to confirm proton environments and substituent positions. IR spectroscopy identifies functional groups like carboxyl (–COOH) and benzoxazole rings .
  • Mass spectrometry (MS): High-resolution MS (HRMS) or ESI-MS to verify molecular weights and fragmentation patterns.
  • X-ray crystallography: Resolving crystal structures to confirm stereochemistry and hydrogen-bonding interactions, particularly for ESIPT-active derivatives .

Advanced: How can researchers resolve contradictions in reported biological activities of benzoxazole derivatives?

Methodological Answer:

  • Meta-analysis: Systematically compare datasets across studies, focusing on variables like cell line specificity (e.g., MCF-7 vs. HeLa) and assay conditions (IC50_{50} vs. EC50_{50}) .
  • Structure-activity relationship (SAR) studies: Synthesize analogs with systematic modifications (e.g., substituent position, electron-withdrawing/donating groups) to isolate key pharmacophores .
  • In vivo validation: Address discrepancies between in vitro and in vivo results by testing lead compounds in animal models with controlled pharmacokinetic parameters .

Advanced: What experimental and computational methods elucidate the ESIPT mechanism in benzoxazole derivatives?

Methodological Answer:

  • Time-resolved fluorescence spectroscopy: Measures proton transfer kinetics in excited states using femtosecond lasers .
  • Density Functional Theory (DFT): Computes potential energy surfaces (PES) and transition states to model proton transfer pathways .
  • Solvatochromic studies: Correlate emission spectra with solvent polarity to assess intramolecular hydrogen bonding strength, a hallmark of ESIPT .

Basic: What stability considerations are critical for handling 2-(2-carboxy)anilino-benzoxazole?

Methodological Answer:

  • Photostability: Conduct UV-Vis exposure tests (e.g., 300–400 nm) to evaluate degradation under light; use amber vials for storage .
  • pH stability: Perform stability assays across pH 2–12 to identify optimal conditions for biological testing .
  • Thermal analysis: Differential scanning calorimetry (DSC) determines melting points and thermal decomposition thresholds .

Advanced: How can synthetic yields of 2-(2-carboxy)anilino-benzoxazole be optimized?

Methodological Answer:

  • Design of Experiments (DOE): Use factorial designs to screen variables (catalyst loading, solvent polarity, temperature) .
  • Catalyst optimization: Compare homogeneous (e.g., PPA) vs. heterogeneous catalysts (e.g., zeolites) for recyclability and efficiency .
  • Solvent selection: Polar aprotic solvents like DMF enhance solubility of carboxylated intermediates, improving reaction homogeneity .

Advanced: How do computational models predict photophysical properties of benzoxazole derivatives?

Methodological Answer:

  • Time-dependent DFT (TD-DFT): Simulates UV-Vis absorption and emission spectra by calculating electronic transitions .
  • Molecular dynamics (MD): Models solvation effects and conformational changes influencing fluorescence quantum yields .
  • Frontier molecular orbital (FMO) analysis: Identifies HOMO-LUMO gaps to correlate with experimental bandgap energies .

Basic: What protocols evaluate the anticancer potential of 2-(2-carboxy)anilino-benzoxazole derivatives?

Methodological Answer:

  • In vitro cytotoxicity assays: MTT or SRB assays on cancer cell lines (e.g., A549, HepG2) with doxorubicin as a positive control .
  • Apoptosis assays: Flow cytometry (Annexin V/PI staining) quantifies cell death mechanisms .
  • Topoisomerase inhibition: Gel electrophoresis assesses DNA intercalation or enzyme inhibition activity .

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